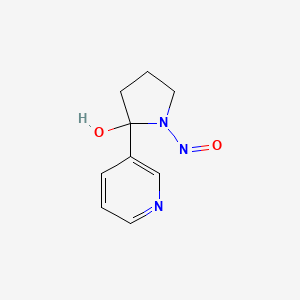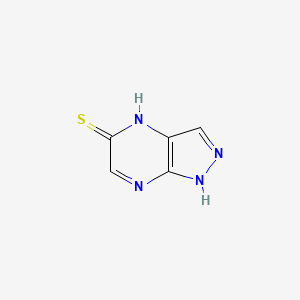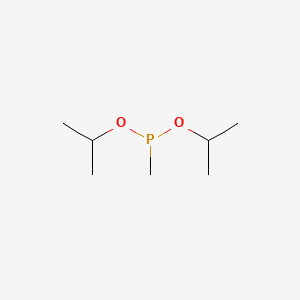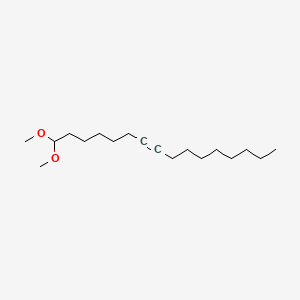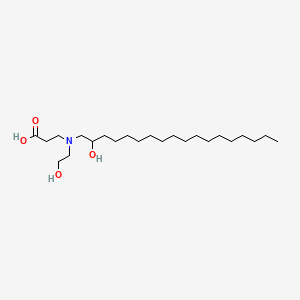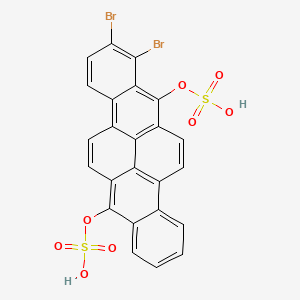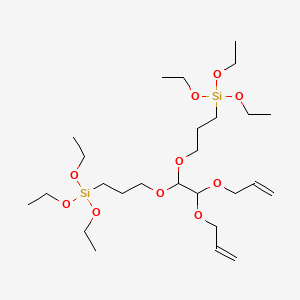
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid is a complex organic compound known for its unique structure and diverse applications. This compound features a benzene ring substituted with bis(phenylmethyl)amino groups and disulphonic acid groups, making it a valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through nucleophilic aromatic substitution reactions. These intermediates are then subjected to further reactions, such as sulfonation, to introduce the disulphonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulphonic acid groups to thiol groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,4-bis(phenylmethyl): A related compound with similar structural features but lacking the disulphonic acid groups.
4-Methyldiphenylmethane: Another similar compound with a simpler structure.
Uniqueness
4-(Bis(4-(bis(phenylmethyl)amino)phenyl)methyl)benzene-1,3-disulphonic acid is unique due to the presence of both bis(phenylmethyl)amino and disulphonic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
93982-50-4 |
|---|---|
Molekularformel |
C47H42N2O6S2 |
Molekulargewicht |
795.0 g/mol |
IUPAC-Name |
4-[bis[4-(dibenzylamino)phenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C47H42N2O6S2/c50-56(51,52)44-29-30-45(46(31-44)57(53,54)55)47(40-21-25-42(26-22-40)48(32-36-13-5-1-6-14-36)33-37-15-7-2-8-16-37)41-23-27-43(28-24-41)49(34-38-17-9-3-10-18-38)35-39-19-11-4-12-20-39/h1-31,47H,32-35H2,(H,50,51,52)(H,53,54,55) |
InChI-Schlüssel |
GTBGZMMEAUYMQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C7=C(C=C(C=C7)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


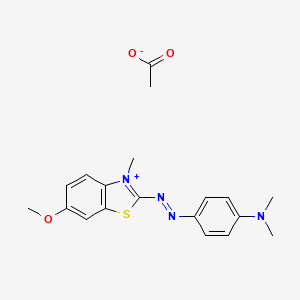
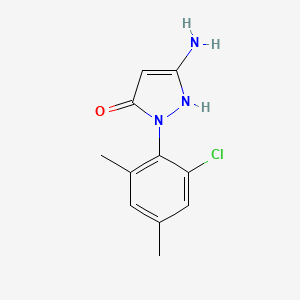
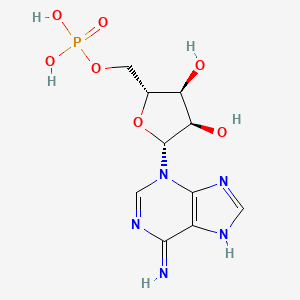
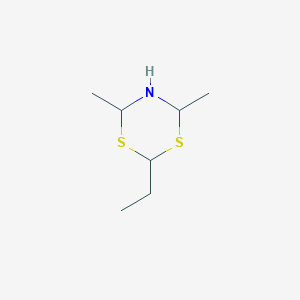

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
